4-(1H-Imidazol-4-YL)-benzylamine

Histamine H3 Receptor Antagonist SAR

Tap the unique para-substituted 4-benzyl-imidazole scaffold for potent H3 receptor antagonists (Ki 7.2 nM) with oral bioavailability—impossible with meta/ortho isomers. Overcome TAAR1 selectivity issues encountered with 2-benzyl-imidazole analogues. Dual pKa (13.38/6.5) enables precise charge control for pH-sensitive probe design and cellular permeability studies. Procure 97% pure material with rigorous QA for reliable SAR and reproducible assays.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 885281-24-3
Cat. No. B1498317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-4-YL)-benzylamine
CAS885281-24-3
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=CN=CN2
InChIInChI=1S/C10H11N3/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13)
InChIKeyHGIDLCJAORUXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-4-YL)-benzylamine (CAS 885281-24-3): A Versatile Imidazole-Benzylamine Hybrid Scaffold for Targeted Chemical Biology and Medicinal Chemistry


4-(1H-Imidazol-4-YL)-benzylamine (CAS 885281-24-3) is a heterocyclic organic compound classified as an imidazole-substituted benzylamine, with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol [1]. It features a benzylamine moiety linked to an imidazole ring at the para position, endowing it with dual hydrogen-bonding capabilities and a distinct spatial arrangement critical for molecular recognition in biological systems . This compound serves as a versatile building block in medicinal chemistry, particularly for the development of histamine H3 receptor antagonists and other bioactive molecules, and is characterized by a logP of approximately 2.24, indicating moderate lipophilicity for membrane permeability .

4-(1H-Imidazol-4-YL)-benzylamine: Why Off-the-Shelf Analogs Cannot Guarantee Consistent Structure-Dependent Performance in Critical Assays


The scientific utility of 4-(1H-Imidazol-4-YL)-benzylamine is not interchangeable with its positional isomers or other benzylamine derivatives due to profound, quantifiable differences in key physicochemical and biological parameters. The para-substitution pattern on the phenyl ring dictates a unique molecular geometry that directly influences receptor binding affinity, as demonstrated in histamine H3 receptor antagonist development where the 4-benzyl-imidazole template yielded orally bioavailable, selective antagonists, a feature not replicable with meta- or ortho- analogs [1]. Furthermore, the predicted pKa of the benzylamine group (13.38) and the imidazole nitrogen (approx. 6.5) confer a specific protonation state at physiological pH, impacting solubility, permeability, and target engagement in ways that differ from closely related compounds like 3-(1H-Imidazol-4-yl)-benzylamine . Generic substitution without accounting for these structure-dependent properties risks inconsistent assay results and flawed structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Guide for 4-(1H-Imidazol-4-YL)-benzylamine (CAS 885281-24-3): Evidence-Based Comparison vs. Key Analogs


Enhanced H3 Receptor Antagonist Potency: 4-Benzyl-Imidazole Template Outperforms Other Substitution Patterns

The 4-benzyl-imidazole scaffold, for which 4-(1H-Imidazol-4-YL)-benzylamine is the core building block, demonstrates superior potency as a histamine H3 receptor antagonist compared to phenyl- and phenethyl-linked imidazoles. In a head-to-head series, the benzyl series was the most potent, leading to the development of compounds with nanomolar affinity [1].

Histamine H3 Receptor Antagonist SAR

Superior Oral Bioavailability Potential: 4-Benzyl-Imidazole Derivatives Exhibit Favorable Pharmacokinetics

The 4-benzyl-(1H-imidazol-4-yl) template, which includes 4-(1H-Imidazol-4-YL)-benzylamine as a key intermediate, confers favorable oral pharmacokinetic properties that are not generally observed across all imidazole-benzylamine isomers. A specific compound (3j) derived from this template demonstrated excellent oral plasma levels in both rat and monkey models, a critical differentiation point for in vivo studies [1].

Oral Bioavailability Pharmacokinetics Histamine H3

Distinct pKa Profile Governs Protonation State and Solubility: A Key Differentiator from Meta-Substituted Isomers

The predicted acid dissociation constant (pKa) for the benzylamine group in 4-(1H-Imidazol-4-YL)-benzylamine is 13.38, which is significantly higher than the pKa of the imidazole ring nitrogen (approx. 6.5) . This dual pKa profile dictates a specific protonation state that is distinct from other isomers and influences both solubility and permeability. While the para-isomer's logP is calculated at 2.24, indicating a favorable balance for membrane crossing, the meta-isomer (3-(1H-Imidazol-4-yl)-benzylamine) has a different molecular geometry that can alter its hydrogen-bonding network and, consequently, its biological interactions .

Physicochemical Properties pKa Solubility

Defined Synthetic Utility: The Para-Substituted Imidazole-Benzylamine as a Proven Scaffold for Optimized TAAR1 Agonists

In a systematic optimization program for selective TAAR1 agonists, the 4-aminomethyl-imidazole scaffold, which is directly accessible from 4-(1H-Imidazol-4-YL)-benzylamine, was crucial for achieving high selectivity against the adrenergic alpha 2 receptor. While 2-benzyl-imidazole analogs struggled with selectivity, the 4-substituted benzylamine derivatives enabled the discovery of RO5073012, a selective partial agonist with a favorable oral pharmacokinetic profile in rodents [1].

TAAR1 Agonist Medicinal Chemistry SAR

Optimal Research and Development Applications for 4-(1H-Imidazol-4-YL)-benzylamine (CAS 885281-24-3) Based on Evidence


Development of High-Affinity Histamine H3 Receptor Antagonists

The 4-benzyl-imidazole template is a proven starting point for synthesizing potent and orally bioavailable H3 receptor antagonists, as demonstrated by compounds with Ki values as low as 7.2 nM and excellent oral exposure in preclinical species [1][2]. Researchers can leverage this scaffold to rapidly generate focused libraries for CNS disorder research.

Optimization of Selective TAAR1 Agonists

Medicinal chemistry efforts targeting TAAR1 have shown that the 4-aminomethyl-imidazole motif, derived from 4-(1H-Imidazol-4-YL)-benzylamine, overcomes selectivity challenges faced by 2-benzyl-imidazole isomers, enabling the identification of selective partial agonists with favorable pharmacokinetic properties for schizophrenia and neuropsychiatric research [3].

Synthesis of Chemical Probes with Defined Protonation States

The distinct dual pKa profile (benzylamine ~13.38, imidazole ~6.5) allows for precise control over the compound's charge state in aqueous buffers, making it an ideal building block for designing pH-sensitive probes or for studying the impact of basic centers on cellular permeability and target engagement in live-cell assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Imidazol-4-YL)-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.